Ethyl 4-(4-(tert-butyl)phenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(4-(tert-butyl)phenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(tert-butyl)phenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using tert-butylbenzene and an acyl chloride.
Attachment of the Morpholinoacetamido Group: This step involves the reaction of the intermediate compound with morpholine and chloroacetyl chloride to form the morpholinoacetamido group.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(tert-butyl)phenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and morpholino groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-(4-(tert-butyl)phenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-(tert-butyl)phenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and the morpholinoacetamido group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-methylphenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate
- Ethyl 4-(4-chlorophenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate
- Ethyl 4-(4-fluorophenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate
Uniqueness
Ethyl 4-(4-(tert-butyl)phenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can result in different biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-(4-tert-butylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-5-29-22(27)20-18(16-6-8-17(9-7-16)23(2,3)4)15-30-21(20)24-19(26)14-25-10-12-28-13-11-25/h6-9,15H,5,10-14H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYSETUFFVIGEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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